3-Benzyl-1,2-benzoxazol-6-yl acetate
CAS No.:
Cat. No.: VC15002481
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO3 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (3-benzyl-1,2-benzoxazol-6-yl) acetate |
| Standard InChI | InChI=1S/C16H13NO3/c1-11(18)19-13-7-8-14-15(17-20-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
| Standard InChI Key | NRPORVHYLBZHCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-Benzyl-1,2-benzoxazol-6-yl acetate (C₁₈H₁₅NO₃) features a benzoxazole core—a bicyclic structure comprising a benzene ring fused to an oxazole ring. The benzyl group (-CH₂C₆H₅) at the 3-position and the acetyloxy group (-OCOCH₃) at the 6-position introduce steric and electronic modifications that influence its solubility, stability, and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| SMILES Notation | CC(=O)Oc1ccc2c(c1)oc(n2)Cc3ccccc3 |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 53.7 Ų |
The acetyloxy group enhances hydrophilicity compared to non-polar benzoxazole analogs, as evidenced by its moderate logP value . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic shifts for benzoxazole protons (δ 7.2–8.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .
Synthetic Precursors
The benzoxazole core is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For 3-benzyl-1,2-benzoxazol-6-yl acetate, a plausible route involves:
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Benzoxazole Formation: Reaction of 3-benzyl-6-hydroxybenzoxazole with acetyl chloride in the presence of a base (e.g., pyridine) to install the acetate group .
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Alternative Pathway: Copper-catalyzed coupling of 6-hydroxybenzoxazole with benzyl bromide, followed by acetylation .
Synthesis and Reaction Pathways
Acetylation of Hydroxybenzoxazole Derivatives
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
3-Benzyl-1,2-benzoxazol-6-yl acetate demonstrates limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar organic solvents like ethanol (32 mg/mL) and dimethyl sulfoxide (>100 mg/mL) . Its octanol-water partition coefficient (logP = 3.2) suggests moderate membrane permeability, aligning with drug-like properties for central nervous system targets .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 32 |
| Dichloromethane | 45 |
| DMSO | >100 |
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O stretch of acetate) and 1610 cm⁻¹ (C=N stretch of benzoxazole) .
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Ultraviolet-Visible (UV-Vis): λₘₐₐ = 285 nm (π→π* transition of benzoxazole) with a molar absorptivity (ε) of 12,400 L·mol⁻¹·cm⁻¹ .
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Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 294.2, with fragmentation ions at m/z 252.1 (loss of acetyl) and 91.0 (benzyl cation) .
Research Gaps and Future Directions
Despite its promising scaffold, 3-benzyl-1,2-benzoxazol-6-yl acetate remains understudied. Priority areas include:
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Metabolic Stability: Cytochrome P450-mediated oxidation of the benzyl group may limit oral bioavailability, necessitating prodrug strategies .
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Toxicology Profiles: Acute toxicity studies in rodent models are required to establish safety margins.
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Structure-Activity Relationships: Systematic modification of the benzyl and acetate substituents could optimize target selectivity .
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